2-Methoxy-6-methylphenol
Overview
Description
2-Methoxy-6-methylphenol, also known as 3-Methoxy-4-hydroxytoluene, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its pleasant aroma and is often used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-methylphenol can be synthesized through various methods. One common approach involves the methylation of 2,6-dihydroxy toluene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic methylation of 2,6-dihydroxy toluene. Catalysts such as copper or palladium are used to facilitate the reaction, which is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Methoxy-6-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antioxidant properties.
Medicine: Research has explored its potential use in pharmaceuticals due to its antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of fragrances, flavorings, and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylphenol involves its interaction with various molecular targets. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
2-Methoxy-4-methylphenol (4-Hydroxy-3-methoxytoluene): Similar in structure but with the methoxy and methyl groups in different positions.
2-Methoxyphenol (Guaiacol): Lacks the methyl group present in 2-Methoxy-6-methylphenol.
4-Methylphenol (p-Cresol): Lacks the methoxy group present in this compound
Uniqueness: this compound is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and physical properties. This unique structure contributes to its specific applications in various fields, particularly in the fragrance and pharmaceutical industries .
Properties
IUPAC Name |
2-methoxy-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHAUHHMPXBZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183167 | |
Record name | Phenol, 2-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-67-5 | |
Record name | 2-Methoxy-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2896-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-methoxy-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2896-67-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOL, 2-METHOXY-6-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV9KQQ59VO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-methoxy-6-methylphenol a significant compound found in bio-oil derived from lignin?
A: this compound, a phenolic compound, is a significant component found in bio-oil produced from both hardwood and softwood lignin via pyrolysis [, ]. This is attributed to the inherent structure of lignin, which comprises phenylpropane units often containing one or two methoxy groups (O-CH3) attached to the aromatic ring []. The prevalence of these structural units in lignin directly contributes to the formation of this compound and other similar phenolic compounds during the pyrolysis process.
Q2: Are there differences in the extraction efficiency of this compound from bio-oil using various solvents?
A: Yes, the research indicates varying extraction efficiencies for this compound from bio-oil depending on the solvent used []. Among the solvents tested, water demonstrated the highest efficiency, followed by methanol and then toluene. This suggests that the polarity of the solvent plays a crucial role in the extraction process, with more polar solvents like water exhibiting better extraction capabilities for this compound from the bio-oil matrix.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.